1-{[(3-Chlorophenyl)amino]methyl}cyclopentan-1-ol
CAS No.: 1479625-01-8
Cat. No.: VC3183466
Molecular Formula: C12H16ClNO
Molecular Weight: 225.71 g/mol
* For research use only. Not for human or veterinary use.
![1-{[(3-Chlorophenyl)amino]methyl}cyclopentan-1-ol - 1479625-01-8](/images/structure/VC3183466.png)
Specification
CAS No. | 1479625-01-8 |
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Molecular Formula | C12H16ClNO |
Molecular Weight | 225.71 g/mol |
IUPAC Name | 1-[(3-chloroanilino)methyl]cyclopentan-1-ol |
Standard InChI | InChI=1S/C12H16ClNO/c13-10-4-3-5-11(8-10)14-9-12(15)6-1-2-7-12/h3-5,8,14-15H,1-2,6-7,9H2 |
Standard InChI Key | HOUWYBXXLFNLRR-UHFFFAOYSA-N |
SMILES | C1CCC(C1)(CNC2=CC(=CC=C2)Cl)O |
Canonical SMILES | C1CCC(C1)(CNC2=CC(=CC=C2)Cl)O |
Introduction
Chemical Identity and Structural Properties
Molecular Structure and Composition
1-{[(3-Chlorophenyl)amino]methyl}cyclopentan-1-ol features a cyclopentanol core with a 3-chlorophenylaminomethyl substituent at the 1-position. The molecular structure consists of a five-membered cyclopentane ring with a hydroxyl group and an aminomethyl linkage connected to a 3-chlorophenyl group. This arrangement creates a tertiary alcohol with an amine functional group, resulting in a molecule with both hydrogen bond donor and acceptor capabilities.
The compound shares structural similarities with 1-{[(3-Fluorophenyl)amino]methyl}cyclopentan-1-ol, which has a molecular formula of C₁₂H₁₆FNO and a molecular weight of 209.26 g/mol. By substituting the fluorine atom with chlorine, we can infer that 1-{[(3-Chlorophenyl)amino]methyl}cyclopentan-1-ol would have a molecular formula of C₁₂H₁₆ClNO and an estimated molecular weight of approximately 225.72 g/mol (accounting for the atomic weight difference between chlorine and fluorine).
Synthesis and Production Methods
Synthetic Pathways
The synthesis of 1-{[(3-Chlorophenyl)amino]methyl}cyclopentan-1-ol would likely follow similar routes to those used for analogous compounds. Based on related halogenated anilino derivatives, the synthesis typically involves a reductive amination reaction between a 1-hydroxycyclopentylmethyl derivative and 3-chloroaniline.
A proposed synthetic route may include:
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Formation of 1-hydroxycyclopentane carboxylic acid or its ester
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Reduction to the corresponding hydroxymethyl derivative
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Conversion to a leaving group (such as mesylate or tosylate)
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Nucleophilic substitution with 3-chloroaniline
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Purification of the final product
This synthetic pathway is similar to methods employed for the fluorinated analog, which involves controlled reaction conditions to optimize yield and purity.
Industrial Scale Production Considerations
For larger-scale production, continuous flow reactors and automated synthesis platforms would be employed to optimize yield, purity, and scalability. Process considerations would include:
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Temperature control during the nucleophilic substitution step
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Solvent selection to maximize solubility and reaction rates
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Purification techniques to ensure high product purity
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Safety measures for handling chlorinated aromatic compounds
The scale-up process would likely involve similar considerations to those for other halogenated aniline derivatives, with particular attention to the reactivity differences between chlorine and other halogen substituents.
Physical and Chemical Properties
Predicted Physical Properties
Based on structural analysis and comparison with similar compounds, the following physical properties can be anticipated:
Property | Predicted Value/Characteristic |
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Physical State | Crystalline solid at room temperature |
Color | White to off-white |
Solubility | Sparingly soluble in water; more soluble in organic solvents like methanol, ethanol, and DMSO |
Melting Point | Approximately 90-120°C (estimated) |
Log P | ~2.5-3.0 (estimated based on chlorine vs. fluorine containing analogs) |
The compound would likely exhibit increased lipophilicity compared to its fluorinated analog due to the larger, less electronegative chlorine atom.
Chemical Reactivity and Stability
1-{[(3-Chlorophenyl)amino]methyl}cyclopentan-1-ol contains several reactive functional groups that influence its chemical behavior:
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The tertiary alcohol group can undergo dehydration, esterification, and oxidation reactions.
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The secondary amine can participate in acylation, alkylation, and oxidation reactions.
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The chlorophenyl group introduces electron-withdrawing effects that modify the reactivity of the aromatic ring.
The compound is expected to be reasonably stable under normal storage conditions, but may be sensitive to strong oxidizing agents, strong acids, and elevated temperatures.
Comparative Analysis with Similar Compounds
Comparison with Halogenated Analogs
The table below compares 1-{[(3-Chlorophenyl)amino]methyl}cyclopentan-1-ol with its fluorinated analog and other structurally related compounds:
The chlorinated analog would likely exhibit:
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Increased lipophilicity compared to the fluorinated compound
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Different metabolic pathways and stability
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Altered binding affinity to biological targets
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Potentially different pharmacokinetic properties
Structural Features and Their Implications
Key structural elements of 1-{[(3-Chlorophenyl)amino]methyl}cyclopentan-1-ol include:
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The cyclopentanol core provides conformational rigidity and a specific spatial arrangement of functional groups.
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The chlorophenyl moiety introduces lipophilicity and potential halogen bonding interactions.
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The aminomethyl linker allows for flexibility and hydrogen bonding capabilities.
These features collectively determine the compound's physicochemical properties and potential biological activities. The chlorine atom's presence, compared to other halogens like fluorine, would influence electron distribution, lipophilicity, and metabolic stability.
Research Gaps and Future Directions
Current Knowledge Limitations
Several knowledge gaps exist regarding 1-{[(3-Chlorophenyl)amino]methyl}cyclopentan-1-ol:
Recommended Research Initiatives
Future research on this compound should focus on:
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Establishing efficient synthetic routes with high yields and purity
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Comprehensive characterization of physical and chemical properties
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Screening for biological activities across various targets
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Investigation of structure-activity relationships through systematic modification of structural elements
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Exploration of potential applications in pharmaceutical, agricultural, or materials science
Such investigations would contribute to a more complete understanding of this compound's properties and potential applications.
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